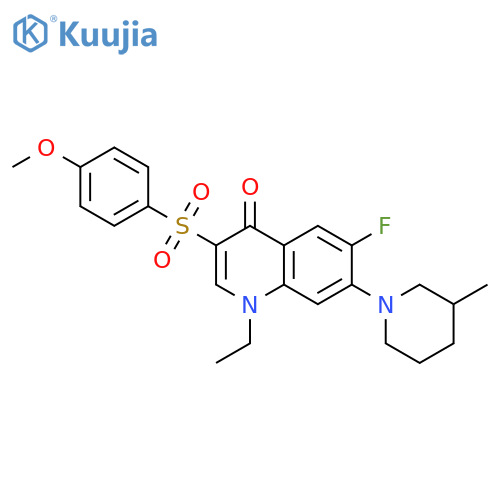

Cas no 892772-77-9 (1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one)

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one

- 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

-

- インチ: 1S/C24H27FN2O4S/c1-4-26-15-23(32(29,30)18-9-7-17(31-3)8-10-18)24(28)19-12-20(25)22(13-21(19)26)27-11-5-6-16(2)14-27/h7-10,12-13,15-16H,4-6,11,14H2,1-3H3

- InChIKey: JQNHDGFOJMWRIO-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C2=C(C=C(F)C(N3CCCC(C)C3)=C2)C(=O)C(S(C2=CC=C(OC)C=C2)(=O)=O)=C1

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3062-0264-20μmol |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 20μl |

$79.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-2μmol |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 2μl |

$57.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-5μmol |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-30mg |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 30mg |

$119.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-3mg |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-5mg |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 5mg |

$69.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-15mg |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 15mg |

$89.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-4mg |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 4mg |

$66.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-40mg |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 40mg |

$140.0 | 2023-04-28 | |

| Life Chemicals | F3062-0264-2mg |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

892772-77-9 | 90%+ | 2mg |

$59.0 | 2023-04-28 |

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-oneに関する追加情報

Introduction to 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS No. 892772-77-9) and Its Applications in Modern Chemical Biology

The compound 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one, identified by the CAS number 892772-77-9, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple pharmacophoric groups, including a fluoro-substituted quinoline core, a methoxybenzenesulfonyl moiety, and a piperidine ring, contributes to its unique chemical properties and biological activities.

Recent studies have highlighted the importance of fluorinated quinoline derivatives in medicinal chemistry. The fluorine atom at the 6-position of the quinoline ring enhances the metabolic stability and binding affinity of the compound, making it an attractive scaffold for developing novel therapeutic agents. Specifically, the fluoro-substituent plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its interactions with biological targets. This feature has been exploited in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

The 4-methoxybenzenesulfonyl group is another key pharmacophore in this compound, contributing to its binding affinity and selectivity. Sulfonyl groups are well-known for their ability to enhance binding interactions due to their strong hydrogen bonding capabilities and dipole moment. In particular, the methoxy substitution at the para position of the benzene ring further optimizes the pharmacokinetic properties of the molecule. This structural feature has been demonstrated to improve solubility and oral bioavailability, which are critical factors in drug development.

Moreover, the 3-methylpiperidin-1-yl moiety adds another layer of complexity to the compound's structure. Piperidine derivatives are frequently incorporated into drug molecules due to their ability to enhance solubility and improve pharmacokinetic profiles. The methyl group at the 3-position of the piperidine ring further fine-tunes the electronic properties of the molecule, influencing its interactions with biological targets. This structural element has been shown to improve receptor binding affinity and reduce off-target effects.

In terms of biological activity, preliminary studies suggest that 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one exhibits promising properties as a potential therapeutic agent. The combination of these pharmacophoric groups may confer multiple modes of action, making it a versatile candidate for treating various diseases. For instance, its structure resembles known kinase inhibitors, which are widely used in cancer therapy. The presence of both sulfonyl and fluoro-substituents suggests that this compound may inhibit specific kinases by disrupting their ATP-binding sites.

Additionally, the compound's ability to cross the blood-brain barrier has been a subject of interest in recent research. Quinoline derivatives are known for their ability to penetrate this barrier due to their lipophilic nature. The modifications introduced in this molecule further enhance its brain penetration capabilities, making it a potential candidate for treating central nervous system (CNS) disorders. This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where effective drug delivery across the blood-brain barrier is crucial.

The synthesis of 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms typically requires specialized reagents and techniques due to their high reactivity and sensitivity to environmental conditions. Similarly, the incorporation of sulfonyl groups necessitates careful handling to avoid side reactions that could compromise yield and purity.

In conclusion,1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-y)-1,4-dihydroquinolin -4-one (CAS No. 892772 - 77 - 9) represents a promising candidate for further investigation in drug discovery and therapeutic development. Its unique structural features and biological activities make it an attractive scaffold for designing novel therapeutic agents with potential applications in various diseases. As research continues to uncover new insights into its mechanism of action,this compound is likely to play an increasingly important role in modern chemical biology.

892772-77-9 (1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one) 関連製品

- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)

- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)

- 74893-46-2(2-Fluoroacrylic acid, sodium salt)

- 2230802-42-1(3-Amino-3-cyclobutylpropan-1-ol hydrochloride)

- 1803852-51-8(2,6-Dimethyl-3-fluorobenzyl chloride)

- 469-32-9(Hamamelitannin)

- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)

- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)

- 1207034-67-0(3-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-1-3-(trifluoromethyl)phenylurea)

- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)